BenchChemオンラインストアへようこそ!

Tilarginine hydrochloride

NOS enzymology arginine analog pharmacology isoform selectivity profiling

Tilarginine hydrochloride (L-NG-monomethylarginine hydrochloride; L-NMMA HCl) is a competitive, pan-nitric oxide synthase (NOS) inhibitor belonging to the class of guanidino-substituted L-arginine analogs. It targets all three NOS isoforms—neuronal (nNOS/NOS1), endothelial (eNOS/NOS3), and inducible (iNOS/NOS2)—with distinct affinity constants.

Molecular Formula C7H17ClN4O2
Molecular Weight 224.69 g/mol
CAS No. 156706-47-7
Cat. No. B1666340
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTilarginine hydrochloride
CAS156706-47-7
SynonymsArginine, L-NG-Monomethyl
D-NMMA
L Monomethylarginine
L NG Monomethyl Arginine
L-Monomethylarginine
L-NG-Monomethyl Arginine
L-NMMA
N(G)-Methylarginine
N(G)-Monomethyl-D-Arginine
N(G)-Monomethylarginine
N(omega)-Monomethyl-L-Arginine
NG Monomethyl L Arginine
NG-Monomethyl-L-Arginine
omega N Methylarginine
omega-N-Methylarginine
Molecular FormulaC7H17ClN4O2
Molecular Weight224.69 g/mol
Structural Identifiers
SMILESCN=C(N)NCCCC(C(=O)O)N.Cl
InChIInChI=1S/C7H16N4O2.ClH/c1-10-7(9)11-4-2-3-5(8)6(12)13;/h5H,2-4,8H2,1H3,(H,12,13)(H3,9,10,11);1H/t5-;/m0./s1
InChIKeyQYGXVJHXZUSLQC-JEDNCBNOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Tilarginine Hydrochloride (CAS 156706-47-7) Procurement Guide: Baseline Identity and Procurement Context


Tilarginine hydrochloride (L-NG-monomethylarginine hydrochloride; L-NMMA HCl) is a competitive, pan-nitric oxide synthase (NOS) inhibitor belonging to the class of guanidino-substituted L-arginine analogs [1]. It targets all three NOS isoforms—neuronal (nNOS/NOS1), endothelial (eNOS/NOS3), and inducible (iNOS/NOS2)—with distinct affinity constants [2]. Originally investigated clinically for septic shock and cardiogenic shock complicating myocardial infarction, tilarginine advanced to Phase III trials before being withdrawn, providing a uniquely rich clinical dataset for any NOS inhibitor [3]. It is available in hydrochloride and acetate salt forms for research use, and serves as a foundational tool compound for probing the L-arginine–NO pathway across cardiovascular, immunology, and neurobiology research fields.

Why Generic NOS Inhibitor Substitution Fails: The Tilarginine Hydrochloride Differentiation Imperative


Although several L-arginine analogs share the NOS inhibitor classification, their isoform selectivity profiles, transport mechanisms, and clinical risk–benefit signatures diverge sharply in ways that make generic interchange scientifically unsound. L-NMMA (tilarginine) displays a unique selectivity ranking—highest affinity for nNOS (Ki ~0.18 µM), intermediate for eNOS (Ki ~0.4 µM), and lowest for iNOS (Ki ~6 µM)—that differs fundamentally from L-NAME and 1400W [1]. Furthermore, L-NMMA is transported into cells via the cationic amino acid transporter system y+, a property not shared by L-NAME, which affects intracellular access and thereby biological potency in intact-cell versus cell-free systems [2]. In clinical settings, the TRIUMPH randomized controlled trial demonstrated that non-selective NOS inhibition with tilarginine produced neutral outcomes in cardiogenic shock, while higher doses (>5 mg/kg/h) in septic shock were associated with excess mortality—a dose-dependent toxicity profile that cannot be extrapolated to isoform-selective inhibitors [3]. These dimensional differences mean that substituting tilarginine with another NOS inhibitor without re-validating the experimental or clinical model introduces uncontrolled variables that may confound results.

Tilarginine Hydrochloride (CAS 156706-47-7) Product-Specific Quantitative Differentiation Evidence


NOS Isoform Selectivity: Tilarginine (L-NMMA) vs L-NAME vs 1400W — Ki-Based Comparison Across nNOS, eNOS, and iNOS

Tilarginine (L-NMMA) exhibits a distinct NOS isoform affinity profile defined by Ki values of 0.18 µM for nNOS (rat), 0.4 µM for eNOS (human), and 6 µM for iNOS (mouse), yielding an nNOS:iNOS selectivity ratio of approximately 33-fold [1]. In contrast, L-NAME HCl displays Ki values of 15 nM for nNOS (bovine), 39 nM for eNOS (human), and 4.4 µM for iNOS (murine)—an nNOS:iNOS selectivity ratio of ~293-fold . The highly iNOS-selective inhibitor 1400W shows Ki values of 7 nM for iNOS, 2 µM for nNOS, and 50 µM for eNOS, with an iNOS:nNOS selectivity ratio of ~286-fold [2]. This demonstrates that while L-NAME is ~12-fold more potent at nNOS than L-NMMA, L-NMMA is ~33-fold selective for constitutive NOS (nNOS/eNOS) over iNOS, compared to L-NAME's ~293-fold selectivity, making L-NMMA a more balanced pan-inhibitor for studies where equitable blockade of constitutive and inducible isoforms is required.

NOS enzymology arginine analog pharmacology isoform selectivity profiling

Clinical Efficacy: Tilarginine (L-NMMA) 30-Day Mortality in Cardiogenic Shock — TRIUMPH Randomized Controlled Trial Results

In the international, multicenter, randomized, double-blind, placebo-controlled TRIUMPH trial, tilarginine acetate (1 mg/kg bolus + 1 mg/kg/h 5-hour infusion) was compared to placebo in 398 patients with acute myocardial infarction complicated by refractory cardiogenic shock. The 30-day all-cause mortality was 48% (97/201) in the tilarginine group versus 42% (76/180) in the placebo group (risk ratio 1.14; 95% CI 0.92–1.41; P = 0.24), demonstrating no survival benefit [1]. Resolution of shock occurred in 66% (133/201) of tilarginine patients versus 61% (110/180) of placebo patients (P = 0.31), and 6-month mortality was 58% vs 59% (hazard ratio 1.04; P = 0.80). In septic shock, a separate analysis reported excess mortality at tilarginine doses >5 mg/kg/h, driven by decreased cardiac output, increased pulmonary vascular resistance, and reduced tissue oxygen delivery [2]. No such comprehensive randomized clinical trial dataset exists for L-NAME, 1400W, or L-NIL in these shock indications, making tilarginine the only NOS inhibitor with Phase III human efficacy and safety data suitable for translational benchmarking.

cardiogenic shock randomized controlled trial NOS inhibitor clinical outcome

Differential Blockade of Basal vs Agonist-Stimulated NO: L-NMMA vs L-NAME in Rat Aorta and Carotid Artery

In isolated rat aorta and carotid artery preparations, L-NMMA (100 µM) and L-NAME (100 µM) both enhanced submaximal phenylephrine-induced tone equally, consistent with blockade of basal NO activity. However, a critical divergence emerged in their effects on agonist-stimulated NO: L-NMMA and ADMA had little effect on acetylcholine- or A23187-induced relaxation, whereas L-NAME produced powerful blockade of these agonist-stimulated responses [1]. This demonstrates that L-NMMA selectively inhibits basal NO production while largely sparing receptor-mediated, agonist-evoked NO release, contrasting with L-NAME's non-discriminant blockade of both basal and stimulated NO. This pharmacological property makes L-NMMA a more refined tool for dissecting the relative contributions of tonic (basal) versus phasic (stimulated) endothelial NO production in vascular function studies.

vascular pharmacology basal NO release agonist-stimulated NO endothelial function

Comparative Neuroprotective Efficacy: L-NMMA vs L-NNA vs L-NAME in Rat Spinal Cord Injury Model

In a rat spinal cord injury (SCI) model with 7-day pretreatment, three NOS inhibitors were compared head-to-head: L-NNA (a nNOS/eNOS inhibitor), L-NMMA (pan-NOS inhibitor), and L-NAME (non-selective NOS inhibitor). Long-term treatment with L-NNA attenuated SCI-induced NOS upregulation, blood-spinal cord barrier breakdown, edema formation, and cell injury. Comparatively less neuroprotection was offered by L-NMMA, and the magnitude of neuroprotection was 'much less evident' in injured animals that received L-NAME. Motor function improvement measured by the Tarlov scale was seen only in the L-NNA group, whereas 'rats treated with L-NAME or L-NMMA did not show any influence on motor dysfunction after SCI' [1]. This head-to-head comparison establishes a clear efficacy gradient—L-NNA > L-NMMA > L-NAME—for neuroprotection in SCI, positioning L-NMMA as an intermediate-efficacy comparator for studies of nNOS-mediated neurodegeneration.

spinal cord injury neuroprotection nNOS inhibition blood-spinal cord barrier

Differential L-Arginine Transport: L-NMMA vs L-NAME Interaction with Cationic Amino Acid Transporters

In rat renal brush border membrane vesicles, L-NMMA competitively inhibited L-arginine transport and, when preloaded into vesicles, trans-stimulated L-arginine uptake—demonstrating that L-NMMA is itself a substrate for the y+ cationic amino acid transporter system. By contrast, Nω-nitro-L-arginine methyl ester (L-NAME) did not trans-stimulate L-arginine uptake, indicating that L-NAME is not transported by this system [1]. This mechanistic difference has profound implications for intact-cell and in vivo studies: L-NMMA gains intracellular access via the same transport pathway as its target substrate L-arginine, enabling intracellular NOS inhibition, whereas L-NAME's effects are largely restricted to extracellular or membrane-accessible NOS pools. This transporter-dependent bioavailability distinguishes L-NMMA as the preferred tool for studies requiring intracellular NOS inhibition in intact cells or tissues where L-arginine transport is operational.

L-arginine transport cationic amino acid transporter y+ system cellular uptake

Tilarginine (L-NMMA) vs ADMA: Comparative Inhibition of Purified NOS Activity and Kinetic Parameters

In a purified NOS enzyme preparation from sheep kidney, both L-NMMA and asymmetric dimethylarginine (ADMA)—the endogenous methylarginine NOS inhibitor—were tested at 25 µM. ADMA reduced NOS enzyme activity by 76%, whereas L-NMMA reduced activity by 61.2% at the same concentration, demonstrating that ADMA is a more potent NOS inhibitor than L-NMMA in this system [1]. Kinetic analysis revealed that the Km for L-arginine was 5.32 µM in the absence of inhibitor, which increased to 31.25 µM in the presence of ADMA (P<0.05) and 14.29 µM in the presence of L-NMMA (P<0.05), with no change in Vmax for either inhibitor, confirming competitive inhibition [1]. In a separate study on purified eNOS, Ki values of 0.9 µM and 1.1 µM were determined for ADMA and L-NMMA, respectively [2]. This positions L-NMMA as a slightly less potent but commercially available exogenous analog of the endogenous inhibitor ADMA, suitable for experiments where a defined, non-physiological inhibitor is required to avoid confounding by endogenous ADMA fluctuations.

endogenous methylarginines ADMA NOS kinetics competitive inhibition

Tilarginine Hydrochloride (CAS 156706-47-7): Evidence-Backed Research and Industrial Application Scenarios


Vascular Pharmacology: Differentiating Basal vs Agonist-Stimulated Endothelial NO Pathways

Tilarginine's unique property of selectively blocking basal NO while sparing agonist-stimulated (acetylcholine/A23187-induced) NO-mediated vasorelaxation—directly demonstrated in rat aorta and carotid artery at 100 µM—makes it the NOS inhibitor of choice for experiments designed to dissect tonic versus phasic endothelial NO contributions [1]. In contrast, L-NAME blocks both pathways indiscriminately, confounding interpretation. Researchers studying endothelial dysfunction in hypertension, diabetes, or atherosclerosis can use L-NMMA to isolate the basal NO component without abolishing receptor-mediated vasodilator responses, enabling cleaner mechanistic conclusions than achievable with L-NAME.

Translational Shock Research: Preclinical Modeling with Clinically Benchmarked NOS Inhibition

The TRIUMPH Phase III randomized controlled trial provides a definitive clinical efficacy and safety dataset for tilarginine in cardiogenic shock (1 mg/kg bolus + 1 mg/kg/h infusion; 30-day mortality 48% vs placebo 42%; RR 1.14) and septic shock (excess mortality at >5 mg/kg/h) [2]. For researchers developing preclinical shock models or testing novel NOS-modulating therapies, tilarginine serves as the only NOS inhibitor with a clinical benchmark, enabling direct translational comparisons. Its dose-dependent toxicity profile in septic shock (decreased cardiac output, increased pulmonary vascular resistance) also provides a validated positive control for safety pharmacology studies of new NOS inhibitors.

Neurotrauma Research: Intermediate-Efficacy NOS Inhibitor Benchmark for Spinal Cord Injury Models

In rat spinal cord injury, a direct head-to-head comparison established the efficacy gradient L-NNA > L-NMMA > L-NAME for neuroprotection and motor function recovery [3]. Tilarginine occupies the intermediate position, providing partial neuroprotection superior to L-NAME but inferior to L-NNA. For laboratories screening novel neuroprotective agents in SCI, L-NMMA serves as a calibrated reference compound representing intermediate nNOS/eNOS inhibition, against which candidate compounds can be quantitatively benchmarked on the known L-NNA–L-NMMA–L-NAME efficacy continuum.

Endogenous Methylarginine Research: Exogenous L-NMMA as ADMA Surrogate in NOS Inhibition Studies

With Ki values for eNOS of 1.1 µM (L-NMMA) vs 0.9 µM (ADMA), and NOS activity reduction of 61.2% vs 76% at 25 µM, L-NMMA provides a commercially available exogenous compound that closely approximates the NOS inhibitory potency of the endogenous inhibitor ADMA [4]. This makes tilarginine the preferred tool for studies investigating the L-arginine/NO pathway where controlled exogenous NOS inhibition is required without the confounding influence of endogenous ADMA fluctuations seen in cardiovascular and renal disease states.

Quote Request

Request a Quote for Tilarginine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.